molecular formula C12H18O6 B15344391 Ethenyl acetate;methyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 25767-83-3

Ethenyl acetate;methyl 2-methylprop-2-enoate;prop-2-enoic acid

Cat. No.: B15344391
CAS No.: 25767-83-3
M. Wt: 258.27 g/mol
InChI Key: GPWRPTRDYUQHHL-UHFFFAOYSA-N
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Description

Ethenyl acetate (vinyl acetate, CAS 108-05-4) is an ester derived from acetic acid and ethylene. It is a key monomer in polymer production, particularly for polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers, widely used in adhesives, coatings, and textiles .

Methyl 2-methylprop-2-enoate (methyl methacrylate, MMA, CAS 80-62-6) is an acrylate ester known for its role in synthesizing polymethyl methacrylate (PMMA), a transparent thermoplastic with applications in lenses, automotive parts, and medical devices .

Prop-2-enoic acid (acrylic acid, CAS 79-10-7) is a carboxylic acid with a reactive vinyl group. It is a precursor to superabsorbent polymers, coatings, and adhesives. Its derivatives, such as acrylate esters, are critical in industrial polymer chemistry .

Properties

CAS No.

25767-83-3

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

ethenyl acetate;methyl 2-methylprop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-4(2)5(6)7-3;1-3-6-4(2)5;1-2-3(4)5/h1H2,2-3H3;3H,1H2,2H3;2H,1H2,(H,4,5)

InChI Key

GPWRPTRDYUQHHL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.CC(=O)OC=C.C=CC(=O)O

Related CAS

25767-83-3

Origin of Product

United States

Chemical Reactions Analysis

Ethenyl Acetate (Vinyl Acetate)

Ethenyl acetate is an ester with applications in polymer synthesis. Key reactions include:

Polymerization :
Ethenyl acetate undergoes free radical polymerization to form polyvinyl acetate (PVAc) , a widely used polymer in adhesives and coatings. Initiators like azobisisobutyronitrile (AIBN) or peroxides facilitate this reaction .

Hydrolysis :
In acidic or basic conditions, ethenyl acetate hydrolyzes to produce acetic acid and vinyl alcohol , which tautomerizes to acetaldehyde .

Transesterification :
Reaction with alcohols (e.g., methanol) in the presence of acid/base catalysts yields different esters (e.g., methyl acetate) .

Table 1: Key Reactions of Ethenyl Acetate

Reaction TypeReagents/ConditionsMajor Products
PolymerizationFree radical initiators (AIBN)Polyvinyl acetate (PVAc)
Acid-catalyzed hydrolysisH₂SO₄, H₂OAcetic acid, Acetaldehyde
Base-catalyzed hydrolysisNaOH, H₂OSodium acetate, Ethanol

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)

Methyl methacrylate is a monomer pivotal for producing polymethyl methacrylate (PMMA). Notable reactions:

Free Radical Polymerization :
Initiators like benzoyl peroxide or heat induce polymerization to form PMMA , a transparent thermoplastic .

Transesterification :
Reacts with alcohols (e.g., ethanol) under acidic conditions to yield esters (e.g., ethyl methacrylate) .

Oxidation :
Strong oxidizing agents (e.g., KMnO₄) convert the ester group to carboxylic acids .

Table 2: Reaction Kinetics of Methyl Methacrylate Hydrolysis

Temperature (K)Rate Constant (k, s⁻¹)Activation Energy (kJ/mol)
298.150.001854.26
313.150.003254.26
343.150.007154.26

Prop-2-enoic Acid (Acrylic Acid)

Acrylic acid is a carboxylic acid monomer with diverse reactivity:

Polymerization :
Forms polyacrylic acid (PAA) via free radical mechanisms, used in superabsorbent polymers .

Esterification :
Reacts with alcohols (e.g., methanol) to produce acrylate esters (e.g., methyl acrylate) :
CH2=CHCOOH+CH3OHCH2=CHCOOCH3+H2O\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{O}

Neutralization :
Reacting with bases (e.g., NaOH) generates sodium acrylate , used in detergents .

Table 3: Biological Activity of Acrylic Acid Derivatives

DerivativeTarget ApplicationEfficacy (MIC, µg/mL)
Sodium acrylateAntimicrobial coatings64–128
Polyacrylic acidDrug delivery systemsN/A

Copolymerization Potential

The three components can copolymerize under controlled conditions:

  • Vinyl acetate-acrylic acid copolymers exhibit enhanced adhesion and flexibility .

  • Methyl methacrylate-acrylic acid copolymers are used in pH-responsive materials .

Kinetic studies indicate that reaction rates depend on monomer ratios and initiator concentrations. For example, increasing the acrylic acid content in copolymers raises hydrophilicity but reduces thermal stability .

Thermodynamic and Kinetic Insights

  • Hydrolysis of esters (e.g., methyl methacrylate) follows pseudo-first-order kinetics, with rate constants increasing exponentially with temperature .

  • Arrhenius parameters for acrylic acid polymerization:
    k=Aexp(EaRT)k = A \exp\left(-\frac{E_a}{RT}\right)
    where A=54.26kJ/molA = 54.26 \, \text{kJ/mol} and Ea=54.26kJ/molE_a = 54.26 \, \text{kJ/mol} .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethenyl Acetate vs. Other Esters

Property Ethenyl Acetate Ethyl Acetate Isopropyl Acetate Butyl Acetate
Molecular Formula C₄H₆O₂ C₄H₈O₂ C₅H₁₀O₂ C₆H₁₂O₂
Boiling Point (°C) 72 77 89 126
Solubility in Water Partially miscible 8.3 g/100 mL 3.3 g/100 mL 0.5 g/100 mL
Key Applications PVA copolymers Solvent, flavors Solvent, coatings Paints, lacquers
  • Reactivity : Ethenyl acetate polymerizes readily with acrylates (e.g., MMA) to form copolymers with tailored flexibility and adhesion . Ethyl acetate lacks a polymerizable vinyl group, limiting its use to solvents.
  • Thermal Stability : Ethenyl acetate decomposes above 200°C, while ethyl acetate is more volatile but less reactive .

Methyl 2-Methylprop-2-enoate vs. Other Acrylates

Property Methyl Methacrylate Ethyl Methacrylate Butyl Acrylate 2-Ethylhexyl Acrylate
Molecular Formula C₅H₈O₂ C₆H₁₀O₂ C₇H₁₂O₂ C₁₁H₂₀O₂
Boiling Point (°C) 100 119 145 214
Glass Transition (°C) 105 (PMMA) 65 -54 -50
Key Applications Transparent plastics Dental resins Adhesives, coatings Flexible coatings
  • Polymer Properties : PMMA’s rigidity contrasts with the flexibility of butyl acrylate copolymers. MMA’s higher Tg makes it suitable for rigid applications .
  • Synthesis : MMA is often copolymerized with ethenyl acetate to enhance impact resistance in adhesives .

Prop-2-enoic Acid vs. Other Carboxylic Acids

Property Prop-2-enoic Acid Methacrylic Acid Vinyl Acetic Acid Crotonic Acid
Molecular Formula C₃H₄O₂ C₄H₆O₂ C₄H₆O₂ C₄H₆O₂
Boiling Point (°C) 141 161 117 185
pKa 4.25 4.66 4.7 4.7
Key Applications SAPs, adhesives PMMA, resins Copolymer modifier Textile sizing
  • Reactivity: Prop-2-enoic acid’s α,β-unsaturated structure allows for rapid free-radical polymerization, unlike saturated acids like acetic acid .
  • Derivatives : Acrylic acid esters (e.g., ethyl acrylate) exhibit lower toxicity and volatility compared to the parent acid .

Research Findings and Industrial Relevance

Polymer Synthesis: Ethenyl acetate and methyl methacrylate form copolymers (CAS 26794-25-2) with enhanced adhesion and weather resistance, used in paints and films . Prop-2-enoic acid-based polymers are integral to superabsorbent materials in hygiene products due to their high water retention .

Thermal and Chemical Stability: Hydrothermal processing reduces volatile esters (e.g., ethenyl hexanoate) via precursor limitation, highlighting the instability of ethenyl acetate derivatives under heat . MMA’s stability under UV light makes it superior to styrene-based polymers in outdoor applications .

Synthetic Chemistry: Prop-2-enoic acid derivatives (e.g., 3-phenylprop-2-enoic acid) are intermediates in pharmaceuticals, synthesized via condensation reactions .

Preparation Methods

Synthesis of Ethenyl Acetate (Vinyl Acetate)

Palladium-Gold Catalyzed Acetoxylation of Ethylene

The predominant industrial method for vinyl acetate production involves the gas-phase reaction of ethylene , acetic acid , and oxygen over a palladium-gold (Pd-Au) catalyst supported on silica or alumina. This exothermic process operates at temperatures of 150–200°C and pressures of 8–12 bar , achieving ethylene conversions of 8–15% per pass. The reaction mechanism proceeds via acetoxylation, where ethylene and acetic acid adsorb onto the catalyst surface, followed by oxidative addition of oxygen to form vinyl acetate and water:

$$
\text{C}2\text{H}4 + \text{CH}3\text{COOH} + \frac{1}{2}\text{O}2 \rightarrow \text{CH}3\text{COOCH}2\text{CH}2 + \text{H}2\text{O} \quad
$$

Key byproducts include carbon dioxide (from combustion), ethyl acetate , and ethylene glycol diacetate , which are minimized through precise control of oxygen partial pressure and catalyst composition.

Catalyst Optimization and Reactor Design

Modern catalysts incorporate potassium acetate as a promoter to enhance Pd-Au dispersion and stability. Fixed-bed tubular reactors with multilayer catalyst beds improve heat management, while Raman spectroscopy is employed for real-time monitoring of reactant and product concentrations in the gas stream.

Separation and Recycling

The product stream is condensed to recover crude vinyl acetate, followed by distillation to achieve >99.5% purity . Unreacted ethylene and acetic acid are recycled, with potassium carbonate scrubbing used to remove CO₂.

Synthesis of Methyl 2-Methylprop-2-Enonate (Methyl Methacrylate)

Propylene Pyrolysis and Carboxylation Route

A two-step process starting with propylene pyrolysis to methylacetylene (propyne) and allene (1,2-propadiene), followed by carboxylation with carbon monoxide (CO) in the presence of nickel carbonyl or triphenylphosphine nickel bromide catalysts.

Methylacetylene Synthesis via Propylene Pyrolysis

Pyrolysis at 1200–1300°C and <100 mmHg with millisecond contact times yields 32–38% methylacetylene-allene mixture (Table 1). The reaction follows a free-radical mechanism, with optimal conditions minimizing side products like acetylene and 1-butene .

Table 1: Propylene Pyrolysis Conditions and Yields

Temperature (°C) Pressure (mmHg) Methylacetylene Yield (%) Byproducts (%)
1200 50 32 18
1300 100 38 22
Carboxylation to Methyl Methacrylate

Methylacetylene reacts with CO and methanol at 170–180°C and 10 atm CO pressure , using Ni(CO)₄ or NiBr₂(PPh₃)₂ catalysts. The process achieves 46–49% yields of methyl methacrylate, with losses attributed to polymerization and methacrylic acid formation:

$$
\text{CH}3\text{C≡CH} + \text{CO} + \text{CH}3\text{OH} \rightarrow \text{CH}2=\text{C}(\text{CH}3)\text{COOCH}_3 \quad
$$

Acetone Cyanohydrin Process (Legacy Method)

Although largely supplanted by the propylene route, this method involves acetone reaction with hydrogen cyanide to form acetone cyanohydrin, followed by hydrolysis and esterification with methanol. Environmental concerns over cyanide usage have driven adoption of alternative routes.

Synthesis of Prop-2-Enoic Acid (Acrylic Acid)

Carbonylation of Acetylene

The Reppe process employs acetylene , CO , and water in the presence of nickel halide-copper halide catalysts dissolved in tetrahydrofuran (THF) or dioxane at 200°C and 50 atm . The reaction proceeds via:

$$
\text{HC≡CH} + \text{CO} + \text{H}2\text{O} \rightarrow \text{CH}2=\text{CHCOOH} \quad
$$

Table 2: Acrylic Acid Synthesis via Carbonylation

Catalyst System Solvent Temperature (°C) Yield (%) Byproducts (%)
NiBr₂ + CuCl₂ THF/H₂O 200 47 12
NiCl₂ + CuCl₂ Acetone/H₂O 197 46 15
Catalyst Activation and Solvent Effects

Copper halides act as co-catalysts, enhancing Ni activity by facilitating CO insertion. Solvents with high water miscibility (e.g., 88% dioxane ) improve acrylic acid solubility, reducing polymerization side reactions.

Propylene Oxidation Route

A modern alternative involves propylene oxidation to acrolein , followed by further oxidation to acrylic acid using Mo-V-W-Oxide catalysts. This method dominates current production due to lower acetylene costs and safety concerns.

Comparative Analysis of Preparation Methods

Table 3: Key Metrics Across Synthetic Routes

Compound Method Catalyst Yield (%) Purity (%)
Ethenyl acetate Pd-Au acetoxylation Pd-Au/SiO₂ 15 99.5
Methyl methacrylate Propylene carboxylation Ni(CO)₄ 46 98
Prop-2-enoic acid Acetylene carbonylation NiBr₂-CuCl₂ 47 95

Q & A

Q. How can I optimize copolymer synthesis using ethenyl acetate, methyl 2-methylprop-2-enoate, and prop-2-enoic acid?

  • Methodological Answer : To synthesize copolymers, control monomer ratios and reaction conditions (e.g., initiator type, temperature). For example, a 1:1:1 molar ratio of ethenyl acetate (vinyl acetate), methyl 2-methylprop-2-enoate (methyl methacrylate), and prop-2-enoic acid (acrylic acid) in a free-radical polymerization at 70°C with azobisisobutyronitrile (AIBN) as an initiator yields a terpolymer with tunable hydrophilicity. Monitor conversion rates via FTIR or NMR to confirm monomer incorporation .
  • Table 1 : Example polymerization conditions
Monomer Ratio (VA:MMA:AA)InitiatorTemp (°C)Conversion (%)
1:1:1AIBN7085–90
2:1:1BPO8078–82

Q. What crystallographic tools are recommended for structural determination of these monomers or their polymers?

  • Methodological Answer : Use SHELX (e.g., SHELXL for refinement) for small-molecule crystallography. For visualization, ORTEP-3 provides graphical representation of thermal ellipsoids. For example, methyl 2-methylprop-2-enoate crystals can be solved via direct methods in SHELXS and refined with SHELXL .

Q. How should lab safety protocols address exposure risks for these monomers?

  • Methodological Answer : Adhere to occupational exposure limits (OELs):
  • Methyl 2-methylprop-2-enoate: TWA 50 ppm (210 mg/m³) .
  • Prop-2-enoic acid: Use fume hoods and PPE (gloves, goggles) due to its corrosive nature.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the thermal stability of copolymers derived from these monomers?

  • Methodological Answer : Prop-2-enoic acid introduces carboxyl groups that form hydrogen bonds, enhancing thermal stability. Use graph-set analysis (as per Etter’s formalism) to classify H-bond motifs (e.g., R₂²(8) patterns) in crystallized samples. DSC and TGA data correlate stability with H-bond density .

Q. What strategies resolve discrepancies in reported glass transition temperatures (Tg) for terpolymers of these monomers?

  • Methodological Answer : Variability arises from monomer sequence distribution. Use NMR tacticity analysis and molecular dynamics simulations to assess chain rigidity. For example, higher acrylic acid content increases Tg due to H-bond crosslinking, but inconsistent sequencing (e.g., block vs. random) alters results. Cross-validate with DSC at 10°C/min heating rates .

Q. How can SHELXL handle twinned crystals in high-resolution structural studies of these monomers?

  • Methodological Answer : For twinned data (common in methyl methacrylate derivatives), use SHELXL’s TWIN/BASF commands. Refine twin laws (e.g., 180° rotation about axis [100]) and partition overlapping reflections. Validate with R-factor convergence (<5% difference between twin domains) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the solubility of ethenyl acetate-containing polymers in polar solvents?

  • Methodological Answer : Solubility depends on copolymer composition. For example, terpolymers with >20% acrylic acid are water-dispersible, while vinyl acetate-rich polymers dissolve in acetone. Use Hansen solubility parameters to model solvent compatibility and reconcile discrepancies .

Methodological Tools

  • Crystallography : SHELX , ORTEP-3 .
  • Polymer Analysis : DSC, TGA, FTIR.
  • Safety Compliance : OEL databases .

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